molecular formula C7H14O B6264511 (1,2,2-trimethylcyclopropyl)methanol CAS No. 133753-26-1

(1,2,2-trimethylcyclopropyl)methanol

Cat. No.: B6264511
CAS No.: 133753-26-1
M. Wt: 114.2
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Description

(1,2,2-Trimethylcyclopropyl)methanol (CAS: 198404-98-7) is a cyclopropane derivative with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is characterized by a bicyclic structure featuring a cyclopropane ring substituted with three methyl groups and a hydroxymethyl group. Key physical properties include a density of 0.99 g/cm³, a boiling point of 270.4°C, and a vapor pressure of 0.000902 mmHg at 25°C .

The compound is synthesized via lithium carbenoid-mediated cyclopropanation, yielding 43% in a multi-step process involving allylic alkylation and subsequent deprotection . It is utilized in the fragrance and flavor industry (FEMA 4776) due to its structural complexity and stability, contributing to woody or ambery odor profiles .

Properties

CAS No.

133753-26-1

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2-trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 1,1,2-trimethylcyclopropane with formaldehyde in the presence of a strong acid catalyst to yield the desired alcohol. Another approach involves the reduction of (1,2,2-trimethylcyclopropyl)carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,2-trimethylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(1,2,2-trimethylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving alcohols.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1,2,2-trimethylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring’s unique structure may also affect the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Cyclopropane Derivatives with Varying Substituents

The synthesis and properties of (1,2,2-trimethylcyclopropyl)methanol can be contrasted with structurally related compounds from :

Compound Name Yield Physical State Key Substituents Molecular Formula
This compound (19a) 43% Colorless oil Hydroxymethyl, three methyl groups C15H26O
tert-Butyldimethyl((1,2,2-trimethylcyclopropyl)methoxy)silane (19b) 29% Colorless oil Silane-protected hydroxyl C16H32O2Si
((1R,3S)-2,2,3-Trimethyl-3-(4-methylpent-3-en-1-yl)cyclopropyl)methanol (14b) 45% Colorless oil Allyl chain, silane group C18H34OSi

Key Observations :

  • The silane-protected derivative (19b) exhibits a lower yield (29%) compared to 19a (43%), likely due to steric hindrance during silylation .

Aromatic Cyclopropanol Derivatives

(trans-2-(4-Methylphenyl)cyclopropyl)methanol () features a phenyl substituent instead of trimethyl groups. Key differences include:

Property This compound (trans-2-(4-Methylphenyl)cyclopropyl)methanol
Molecular Formula C15H26O C11H14O
Molecular Weight 222.37 g/mol 162.23 g/mol
Synthesis Yield 43% Up to 92%
Application Fragrances/Flavors Intermediate in pharmaceuticals

The phenyl derivative’s higher yield (92%) reflects simpler steric demands, while its lower molecular weight contributes to reduced boiling point and altered solubility .

Functional Comparison with Terpenoids and Fragrance Alcohols

Nerolidol and Cedrol

Nerolidol (C15H26O) and cedrol (C15H26O) share the same molecular formula as this compound but differ in structure and properties:

Property This compound Nerolidol Cedrol
Boiling Point 270.4°C ~145°C ~290°C
Density 0.99 g/cm³ 0.88 g/cm³ 0.98 g/cm³
Odor Profile Woody, Amber Floral, Citrus Cedar-like

The target compound’s higher boiling point compared to nerolidol suggests lower volatility, making it suitable for long-lasting fragrances .

Pinacolyl Alcohol

Pinacolyl alcohol (ULM-6619-1.2, ) is a phosphonate ester with a similar molecular weight (C6H15O3P) but distinct applications in environmental analysis. Unlike the target compound, it lacks a cyclopropane ring, highlighting how structural differences dictate functional roles .

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